molecular formula C10H7N7O4 B4629359 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine

2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4629359
M. Wt: 289.21 g/mol
InChI Key: LWXWECRXCMLYDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the specific compound , often involves strategic combinatorial chemistry techniques. Gregg et al. (2007) identified pyrazolo[1,5-a]pyrimidines as a privileged structure for library synthesis, utilizing a methodology that includes the synthesis of activated p-nitrophenyl esters and subsequent scavenging of the p-nitrophenol leaving group, leading to the creation of a diverse set of compounds with acceptable purity and yields (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

Molecular Structure Analysis

Chernyshev et al. (1998) determined the molecular crystal structures of similar pyrazolo[1,5-a]pyrimidine derivatives using X-ray and neutron powder diffraction data. This study provides insight into the molecular arrangement, showcasing the hydrogen-bonded chains and dimeric arrangements that contribute to the stability and reactivity of these molecules (Chernyshev, Yatsenko, Tafeenko, Zhukov, Aslanov, Sonneveld, Schenk, Makarov, Granik, Trounov, & Kurbakov, 1998).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines participate in a variety of chemical reactions, leading to the formation of diverse derivatives. Buriol et al. (2013) showcased the synthesis of pyrazolo[1,5-a]pyrimidines via ultrasonic sonochemical methods, demonstrating their reactivity and the influence of different conditions on the yields and purity of the products (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).

Scientific Research Applications

Synthesis of Nitro and Amino N-Heterocycles

The study by Takagi et al. (1987) demonstrates the versatility of nitrochromones in synthesizing nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These derivatives, upon reduction, yield corresponding amino compounds, showcasing a method for preparing nitro and amino N-heterocycles, including rearrangements and substitution reactions involving the methylthio group (Takagi et al., 1987).

Crystal Structures of Pyrazolo[1,5-a]pyrimidine Derivatives

Chernyshev et al. (1998) determined the molecular crystal structures of pyrazolo[1,5-a]pyrimidine derivatives, contributing to our understanding of their crystalline arrangements. This research provides insights into the molecular interactions and arrangement in solid-state forms of these compounds (Chernyshev et al., 1998).

Antimicrobial and Radical Scavenging Activities

Şener et al. (2017) explored the synthesis of diazo dyes derived from pyrazolo[1,5-a]pyrimidine and their solvatochromic properties, along with antimicrobial and radical scavenging activities. These findings highlight the potential of such compounds in developing new antimicrobial agents with added functional properties (Şener et al., 2017).

Antibacterial Evaluation of Pyrazolo[3,4-d]pyrimidines

Beyzaei et al. (2017) synthesized new derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their inhibitory properties against pathogenic bacteria. The study illustrates the antibacterial potential of these compounds, offering a path for new antibacterial agents (Beyzaei et al., 2017).

Privileged Structure and Combinatorial Synthesis

Gregg et al. (2007) identified the pyrazolo[1,5-a]pyrimidine class as a privileged structure for library synthesis, demonstrating its utility in preparing a diverse set of compounds. This research supports the compound's role in facilitating rapid and efficient synthesis of new molecules for screening and potential development (Gregg et al., 2007).

properties

IUPAC Name

2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N7O4/c1-5-9(17(20)21)10-11-2-6(4-15(10)14-5)8-7(16(18)19)3-12-13-8/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWECRXCMLYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1[N+](=O)[O-])C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine
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2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine
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2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine

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